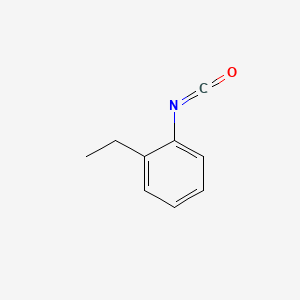

2-Ethylphenyl isocyanate

Description

Significance and Role of Aromatic Isocyanates in Contemporary Chemistry

Aromatic isocyanates are a class of organic compounds defined by the presence of an isocyanate (–N=C=O) group directly attached to an aromatic ring. gas-sensing.comgas-sensing.com This structural feature imparts high reactivity to the molecule, making these compounds crucial intermediates in a vast range of chemical transformations. gas-sensing.com Their primary significance lies in their role as monomers for the synthesis of polyurethane and polyurea polymers. gas-sensing.comgas-sensing.com

The high reactivity of the isocyanate group, particularly with nucleophiles such as alcohols, amines, and water, allows for the formation of carbamates (urethanes), ureas, and other derivatives. pflaumer.comsci-hub.se This reactivity is fundamental to their use in producing a wide array of materials:

Coatings and Adhesives : Aromatic isocyanates are used to formulate high-performance coatings and strong, resilient adhesives. gas-sensing.compflaumer.com

Elastomers : They are key components in the production of durable elastomers used in various industrial applications. gas-sensing.com

Foams : Compounds like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI) are instrumental in manufacturing flexible and rigid polyurethane foams for insulation, furniture, and automotive parts. gas-sensing.comgas-sensing.com

The electronic properties of the aromatic ring enhance the reactivity of the isocyanate group compared to its aliphatic counterparts, leading to faster curing times in polymerization processes, a desirable characteristic in many industrial settings. gas-sensing.compflaumer.com This inherent reactivity makes aromatic isocyanates indispensable tools for chemists in both industrial and academic research, enabling the construction of complex polymeric systems and fine chemicals. pflaumer.comdoxuchem.com

Historical Context of 2-Ethylphenyl Isocyanate Research Evolution

The study of isocyanates dates back more than a century, with their discovery being a key milestone in the history of chemistry. acs.org The industrial production of common aromatic isocyanates began in the mid-20th century, driven by the burgeoning polymer industry. google.com

While a detailed historical timeline exclusively for this compound is not extensively documented in dedicated reviews, its research evolution can be situated within the broader exploration of substituted aromatic isocyanates. Research into the kinetics and mechanisms of reactions involving structurally similar compounds, such as 2-methylphenyl isocyanate, was actively pursued in the early 1970s. acs.orgacs.org These studies aimed to understand how substituents on the phenyl ring influence the reactivity of the isocyanate group, a fundamental question in physical organic chemistry. acs.org The appearance of this compound in chemical catalogs and its use in specific synthetic applications, such as in combinatorial chemistry research published in the late 1990s, indicate its role as a specialized reagent that became more accessible as synthetic methodologies advanced. googleapis.com Its development is characteristic of the general trend in chemical research where a wide variety of substituted analogs of a useful functional group are synthesized to explore and fine-tune chemical properties and reactivity.

Scope and Research Objectives for this compound Investigations

Current and future research involving this compound is primarily focused on its application as a versatile building block in organic synthesis and materials science. It is widely utilized as a laboratory chemical for introducing the 2-ethylphenylcarbamoyl moiety into molecules. fishersci.comscbt.com

The primary research objectives for its investigation include:

Synthesis of Novel Organic Compounds : A major objective is to use this compound as a reagent to synthesize more complex molecules with potential biological activity. For example, it has been used in the synthesis of novel N-phenyl ureidobenzenesulfonate derivatives, which were investigated for their effects on the cell cycle, demonstrating its utility in medicinal chemistry research. nih.gov

Development of Compound Libraries : In the field of drug discovery, there is an objective to utilize reagents like this compound in combinatorial chemistry to generate large libraries of related compounds. googleapis.com These libraries can then be screened for potential therapeutic leads.

Creation of Advanced Materials : Researchers are exploring the use of isocyanates, including substituted variants like this compound, in the development of new materials. For instance, isocyanates are precursors in the synthesis of carbamoylphosphine oxides, which are valuable in materials science as flame retardants and in pharmaceutical chemistry. rsc.org The ethyl group in the ortho position can influence the properties of the resulting polymers or molecules, such as solubility, steric hindrance, and intermolecular interactions, which is a key area of investigation.

The data gathered from studies on this compound contributes to a deeper understanding of structure-activity relationships, allowing for the rational design of new molecules and materials with tailored properties.

Data Tables

Table 1: Physical and Chemical Properties of this compound This table summarizes key physical and chemical identifiers for this compound.

| Property | Value | Source(s) |

| CAS Number | 40411-25-4 | fishersci.comvwr.comnih.gov |

| Molecular Formula | C₉H₉NO | vwr.comnih.govthermofisher.com |

| Molecular Weight | 147.17 g/mol | scbt.comnih.gov |

| Appearance | Clear colorless to light yellow liquid | fishersci.comthermofisher.com |

| Boiling Point | 56 °C at 3 mmHg | fishersci.comvwr.com |

| Density | 1.04 g/cm³ at 20 °C | vwr.comfishersci.ca |

| Refractive Index | 1.5275-1.5305 at 20 °C | thermofisher.comthermofisher.com |

| IUPAC Name | 1-ethyl-2-isocyanatobenzene | nih.govthermofisher.com |

| InChI Key | ZVFNUQWYLXXSJM-UHFFFAOYSA-N | nih.govthermofisher.com |

| SMILES | CCC1=CC=CC=C1N=C=O | nih.govthermofisher.com |

Table 2: Spectroscopic Data for this compound Spectroscopic data is crucial for the identification and characterization of this compound. The following techniques have been used to analyze the compound, with data available in public repositories.

| Spectroscopic Technique | Availability | Source(s) |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Data available (Neat and ATR) | nih.gov |

| Raman Spectroscopy | Data available (FT-Raman) | nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹³C NMR data available | nih.gov |

| Mass Spectrometry | GC-MS data available | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

1-ethyl-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-8-5-3-4-6-9(8)10-7-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFNUQWYLXXSJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342640 | |

| Record name | 2-Ethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40411-25-4 | |

| Record name | 2-Ethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Reaction Chemistry and Mechanistic Studies of 2 Ethylphenyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Group

The core reactivity of 2-ethylphenyl isocyanate involves the addition of nucleophiles across the C=N double bond of the isocyanate moiety. kuleuven.benih.gov Compounds with active hydrogen atoms, such as alcohols and amines, readily react in this manner. sci-hub.se The general order of reactivity for nucleophiles with isocyanates increases with the nucleophilicity of the attacking agent. sci-hub.se

The reaction between an isocyanate and an alcohol produces a urethane (B1682113) (carbamate). sci-hub.sehuntsman.com This reaction is fundamental to the production of polyurethane polymers. kuleuven.bepoliuretanos.net The reaction is exothermic, releasing significant heat. poliuretanos.net

The solvent plays a critical role in the kinetics of the alcohol-isocyanate reaction, primarily by influencing the solvation of reactants and intermediates. Studies on phenyl isocyanate, a close structural analog of this compound, reveal that reaction rates are significantly affected by the solvent's dielectric constant and its capacity for hydrogen bonding. acs.orgresearchgate.net

In non-hydrogen-bonding solvents like benzene (B151609) and toluene (B28343), the reaction tends to follow second-order kinetics. acs.org However, the mechanism is complex, often involving the self-association of alcohol molecules into dimers or higher-order aggregates, which are more reactive than alcohol monomers. kuleuven.benih.gov The reaction rate in various solvents for phenyl isocyanate with methanol (B129727) was found to decrease in the order: benzene, toluene > nitrobenzene (B124822) > di-n-butyl ether > n-butyl acetate (B1210297) > methyl ethyl ketone > dioxane > acetonitrile. acs.org This order is primarily dependent on the solvent's dielectric constant and its hydrogen-bonding character. acs.org

In hydrogen-bonding solvents, the solvent molecules can form complexes with the alcohol, which affects the alcohol's availability and reactivity. acs.org The reaction order can deviate from simple second-order kinetics due to these complex interactions. acs.org For instance, some reactions in polar solvents like N,N-dimethylformamide (DMF) have been observed to be first-order. akjournals.com

| Solvent | Relative Rate (Phenyl Isocyanate + Methanol) | Solvent Character |

| Benzene | High | Non-polar, Aprotic |

| Toluene | High | Non-polar, Aprotic |

| Nitrobenzene | Moderate | Polar, Aprotic |

| Dioxane | Low | Polar, Aprotic, H-bond acceptor |

| Acetonitrile | Very Low | Polar, Aprotic, H-bond acceptor |

This table illustrates the general effect of solvent type on isocyanate-alcohol reaction rates, based on data for phenyl isocyanate. acs.org

Kinetic studies consistently show that primary hydroxyl groups are more reactive towards isocyanates than secondary hydroxyl groups. kuleuven.bepoliuretanos.netresearchgate.net This difference is largely attributed to steric hindrance; the bulkier environment around a secondary hydroxyl group impedes the approach of the isocyanate. poliuretanos.netresearchgate.net

Research using phenyl isocyanate and various alcohols demonstrated higher reaction rate constants for primary alcohols (like propan-1-ol and butan-1-ol) compared to their secondary isomers (propan-2-ol and butan-2-ol). researchgate.net Consequently, secondary alcohols were found to have a higher apparent activation energy for the reaction. researchgate.net This principle is directly applicable to reactions with this compound, where the ortho-ethyl group on the isocyanate itself adds another layer of steric consideration.

| Alcohol Type | Relative Reactivity with Isocyanate | Primary Reason |

| Primary (-CH₂OH) | Higher | Less steric hindrance. poliuretanos.netresearchgate.net |

| Secondary (>CHOH) | Lower | Greater steric hindrance. poliuretanos.netresearchgate.net |

| Tertiary (>COH) | Very Low/Negligible | Extreme steric hindrance. poliuretanos.net |

This table summarizes the reactivity differences between primary and secondary alcohols with isocyanates.

The reaction between this compound and an alcohol proceeds through a series of potential steps and intermediates.

Urethane Formation: The primary reaction is the nucleophilic addition of the alcohol to the isocyanate, forming a urethane. uni-hamburg.desci-hub.se Mechanistic studies suggest a multi-step process, possibly involving a pre-reaction complex between the alcohol and the isocyanate. acs.org Theoretical models indicate that the alcohol's nucleophilic attack occurs concertedly across the N=C bond of the isocyanate. kuleuven.benih.gov In uncatalyzed reactions, alcohol molecules can act as both reactant and catalyst, often involving dimers or trimers in the transition state. kuleuven.benih.gov

Allophanate (B1242929) Formation: If excess isocyanate is present, the initially formed urethane can react further with another molecule of this compound. uni-hamburg.deresearchgate.net The hydrogen on the urethane nitrogen is acidic enough to add across the isocyanate's C=N bond, forming an allophanate. researchgate.netresearchgate.net This reaction creates a branch point in polyurethane synthesis and typically requires elevated temperatures (often above 100°C) or specific catalysts, such as metal carboxylates, to proceed at a significant rate at lower temperatures. researchgate.netjustia.com

Biuret (B89757) Formation: Biuret formation is analogous to allophanate formation but starts with a urea (B33335) intermediate. uni-hamburg.deresearchgate.net Urea is formed from the reaction of an isocyanate with an amine (or with water, which hydrolyzes the isocyanate to an amine). huntsman.compoliuretanos.net The resulting urea has N-H bonds that can react with another molecule of this compound to form a biuret, which also acts as a cross-linking site. researchgate.net The formation of biuret from its corresponding urea is generally faster than the formation of allophanate from urethane. researchgate.net

The reaction of this compound with primary or secondary amines is extremely rapid and results in the formation of a substituted urea. poliuretanos.netcommonorganicchemistry.com This reaction is generally much faster than the corresponding reaction with alcohols or water and typically does not require a catalyst. sci-hub.sepoliuretanos.net

The reactivity of the amine-isocyanate system is governed by both steric and electronic factors. sci-hub.sepoliuretanos.net

Electronic Effects: The ethyl group at the ortho position of this compound is an electron-donating group. Electron-donating groups decrease the electrophilicity of the isocyanate's carbonyl carbon, thereby reducing its reactivity compared to unsubstituted phenyl isocyanate or isocyanates with electron-withdrawing groups. sci-hub.seaub.edu.lb Conversely, for the amine, electron-donating substituents increase basicity and nucleophilicity, thus increasing the reaction rate. aub.edu.lbgvchem.com

Steric Effects: Steric hindrance plays a major role. The ortho-ethyl group on this compound significantly hinders the approach of the nucleophilic amine, slowing the reaction rate. sci-hub.se Studies on substituted phenyl isocyanates have shown that a substituent ortho to the isocyanate group is more effective at hindering the reaction than a similar substituent ortho to the amine group. sci-hub.se This effect is pronounced in this compound, making it less reactive than its meta- or para-isomers. Kinetic studies on the closely related 2-methylphenyl isocyanate (o-tolyl isocyanate) confirm that ortho-substituted isocyanates react considerably more slowly with amines than their unsubstituted phenyl isocyanate counterparts. sci-hub.seacs.orgscribd.com

| Reactant | Substituent Position | Substituent Type | Effect on Reaction Rate | Rationale |

| This compound | Ortho to -NCO | Electron-Donating (Ethyl) | Decrease | Reduces electrophilicity of carbon; steric hindrance. sci-hub.se |

| This compound | Ortho to -NCO | Steric Bulk (Ethyl) | Decrease | Steric hindrance impedes nucleophilic attack. sci-hub.se |

| Aromatic Amine | Para to -NH₂ | Electron-Donating | Increase | Increases basicity and nucleophilicity of amine. aub.edu.lb |

| Aromatic Amine | Para to -NH₂ | Electron-Withdrawing | Decrease | Decreases basicity and nucleophilicity of amine. aub.edu.lb |

| Aromatic Amine | Ortho to -NH₂ | Steric Bulk | Decrease | Steric hindrance at the amine. sci-hub.se |

This table summarizes the key steric and electronic effects on the amine-isocyanate reaction rate.

Amine–Isocyanate Reactions and Urea Formation

Formation of Substituted Ureas and Biurets

The reaction of this compound with primary and secondary amines leads to the formation of substituted ureas. This reaction is a nucleophilic addition of the amine to the electrophilic carbon atom of the isocyanate group. The rate of this reaction is influenced by the basicity and steric hindrance of the amine. sci-hub.se Aliphatic amines, being more basic, generally react more rapidly with phenyl isocyanate than aromatic amines. sci-hub.se

The general mechanism involves the attack of the nitrogen atom of the amine on the carbonyl carbon of the isocyanate, forming a zwitterionic intermediate. This is followed by a rapid proton transfer to yield the final substituted urea product.

The formation of biurets occurs when a substituted urea, which still contains an N-H bond, reacts further with another molecule of this compound. uni-hamburg.de This subsequent reaction is generally slower than the initial urea formation and may require more forcing conditions, such as higher temperatures. The reaction involves the nucleophilic attack of the nitrogen atom of the urea on the isocyanate's carbonyl carbon.

Table 1: Reactivity of Amines with Phenyl Isocyanate This table provides a qualitative comparison of reaction rates. Actual rates for this compound may vary but are expected to follow similar trends.

| Amine Type | Relative Reactivity | Product |

|---|---|---|

| Primary Aliphatic | High | N-Alkyl-N'-(2-ethylphenyl)urea |

| Secondary Aliphatic | Moderate to High | N,N-Dialkyl-N'-(2-ethylphenyl)urea |

| Primary Aromatic | Low to Moderate | N-Aryl-N'-(2-ethylphenyl)urea |

| Secondary Aromatic | Low | N-Aryl-N-alkyl-N'-(2-ethylphenyl)urea |

Reaction with Epoxides and Formation of Oxazolidinones

The reaction between this compound and epoxides results in the formation of oxazolidinones, a class of five-membered heterocyclic compounds. whiterose.ac.uk This cycloaddition reaction is typically catalyzed and can be influenced by the nature of the catalyst, solvent, and reaction temperature. whiterose.ac.ukwhiterose.ac.uk The reaction can yield two different regioisomers: 3,5-disubstituted and 3,4-disubstituted oxazolidinones, with the regioselectivity being dependent on the substitution pattern of the epoxide and the reaction conditions. whiterose.ac.uk

Various catalytic systems have been developed for this transformation, including Lewis acids and bases. For instance, aluminum and chromium-based catalysts have been shown to be effective. whiterose.ac.ukwhiterose.ac.uk The mechanism is thought to involve the activation of the epoxide by the catalyst, making it more susceptible to nucleophilic attack by the isocyanate. whiterose.ac.uk In some cases, a co-catalyst, such as a halide salt, is used to facilitate the ring-opening of the epoxide. whiterose.ac.uk The reaction temperature can play a crucial role, with higher temperatures often leading to increased reaction rates but potentially affecting selectivity. whiterose.ac.uk

Table 2: Catalytic Systems for Oxazolidinone Synthesis from Isocyanates and Epoxides

| Catalyst System | Typical Conditions | Key Findings | Reference |

|---|---|---|---|

| Aluminum Heteroscorpionate Complexes / Tetrabutylammonium (B224687) Bromide | Toluene, 80°C, 24h | Active for a range of epoxides and aromatic isocyanates, yielding moderate to excellent yields of oxazolidinones. whiterose.ac.uk | whiterose.ac.uk |

| Chromium(salphen) Complex | Toluene, 80°C, 4h | Highly active catalyst, allowing for lower catalyst loading and shorter reaction times. whiterose.ac.uk | whiterose.ac.uk |

| Lithium Halides (e.g., LiBr) / Tributylphosphine Oxide | High Temperature (e.g., refluxing xylene) | Effective for the cyclization of aryl isocyanates with epoxides. nih.gov | nih.gov |

Reactions with Thiols and Hydrogen Sulfide (B99878)

This compound reacts with thiols (mercaptans) to form thiocarbamates. researchgate.net This reaction is analogous to the reaction with alcohols, which form carbamates. The reaction proceeds via the nucleophilic attack of the sulfur atom of the thiol on the carbonyl carbon of the isocyanate group. This process can often be carried out under catalyst- and solvent-free conditions, although catalysts can be used to accelerate the reaction. researchgate.net

The reaction with hydrogen sulfide (H₂S) is expected to yield a dithiocarbamic acid initially. However, these compounds are generally unstable and can undergo further reactions.

Table 3: Synthesis of Thiocarbamates from Isocyanates and Thiols Illustrative examples based on general isocyanate reactivity.

| Thiol | Reaction Conditions | Product |

|---|---|---|

| Benzyl Thiol | Na₂CO₃, 1,4-dioxane | S-Benzyl N-(2-ethylphenyl)thiocarbamate rsc.org |

| Thiophenol | Catalyst-free, neat | S-Phenyl N-(2-ethylphenyl)thiocarbamate researchgate.net |

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX), provides a direct route to the synthesis of N-substituted amides. chimia.chnih.gov This reaction involves the nucleophilic addition of the carbanion from the Grignard reagent to the electrophilic carbonyl carbon of the isocyanate. The resulting intermediate is then hydrolyzed upon workup to yield the amide.

This method is particularly useful for the synthesis of sterically hindered amides, which can be challenging to prepare via traditional amide bond formation reactions. chimia.chethz.ch The reaction is generally robust and can be performed under mild conditions, typically in an ethereal solvent at temperatures ranging from 0°C to room temperature. chimia.ch The use of flow chemistry in conjunction with a copper(II) bromide catalyst has been shown to broaden the substrate scope and improve yields for this transformation. nih.gov

Table 4: Synthesis of Amides from Isocyanates and Grignard Reagents This table illustrates the general utility of the reaction.

| Grignard Reagent | Isocyanate | Product | Yield |

|---|---|---|---|

| Mesitylmagnesium Bromide | tert-Butyl Isocyanate | N-tert-Butyl-2,4,6-trimethylbenzamide | High chimia.ch |

| Isopropylmagnesium Chloride | Phenyl Isocyanate | N-Phenylisobutyramide | - |

| Phenylmagnesium Bromide | This compound | N-(2-Ethylphenyl)benzamide | - |

Cycloaddition and Polymerization Reactions

Isocyanurate Formation (Trimerization) Pathways

This compound can undergo a cyclotrimerization reaction to form a stable six-membered ring known as an isocyanurate. This trimer is formally named 1,3,5-tris(2-ethylphenyl)-1,3,5-triazinane-2,4,6-trione. This reaction is a key process in the formation of polyisocyanurate (PIR) foams, which are known for their thermal stability and flame retardancy. umicore.com The formation of the isocyanurate ring introduces a trifunctional cross-linking point, leading to the formation of a network structure. utwente.nl

The mechanism of isocyanurate formation is generally believed to proceed through a stepwise addition of isocyanate monomers, initiated by a nucleophilic catalyst. tandfonline.comresearchgate.net The catalyst attacks the carbonyl carbon of an isocyanate molecule to form an active complex, which then adds another isocyanate molecule, and subsequently a third, before ring-closing to form the trimer and regenerate the catalyst. tandfonline.com

Catalytic Systems for Isocyanate Trimerization

A wide variety of catalysts are known to promote the trimerization of isocyanates. chemintech.ru These can be broadly categorized and include:

Bases: Tertiary amines (e.g., triethylamine, pyridine), N-heterocyclic carbenes, and phosphines are effective catalysts. tandfonline.comresearchgate.net

Metal Compounds: Salts of alkali metals, such as potassium acetate and potassium octoate, are widely used industrial catalysts. umicore.comchemintech.ru Organometallic compounds of tin, aluminum, and other metals also show catalytic activity. researchgate.net

Anionic Species: Fluoride (B91410) ions and p-toluenesulfinate anions have been shown to catalyze the trimerization. researchgate.netgoogle.com

The choice of catalyst can significantly impact the reaction rate and selectivity. Some catalytic systems operate at room temperature, while others require elevated temperatures. researchgate.netthieme-connect.com The combination of different catalysts, or the use of co-catalysts, can also be employed to control the reaction profile. google.com For example, a mixture of a tertiary amine and an epoxide can act as an effective catalytic system. tandfonline.com

Table 5: Examples of Catalytic Systems for Isocyanate Trimerization

| Catalyst Type | Specific Examples | Key Features | Reference |

|---|---|---|---|

| Alkali Metal Carboxylates | Potassium Acetate, Potassium Octoate | Widely used in industry for PIR foams; highly effective. umicore.comchemintech.ru | umicore.comchemintech.ru |

| Tertiary Amines / Co-catalysts | Triethylamine / Propylene Oxide | Combination can provide controlled trimerization. tandfonline.com | tandfonline.com |

| Lewis Acidic Metal Complexes | Aluminum Salen Complexes | Can be highly selective for cyclotrimerization. researchgate.net | researchgate.net |

| Amide-Based Catalysts | Lithium Dibenzylamide | Highly efficient, allowing for low catalyst loading and short reaction times at room temperature. thieme-connect.com | thieme-connect.com |

| Anionic Catalysts | Cesium Fluoride, Tetrabutylammonium Fluoride | Effective catalysts for trimerization. google.com | google.com |

Mechanistic Investigations of Cyclotrimerization

The cyclotrimerization of isocyanates to form isocyanurates is a crucial reaction, particularly in the production of polyisocyanurate (PIR) foams. The generally accepted mechanism for the anionic trimerization of aromatic isocyanates involves the nucleophilic attack of an anionic catalyst on the carbon atom of the isocyanate group. nih.gov This initial step forms a nucleophilic anionic intermediate that proceeds to react with two additional isocyanate molecules to yield the final trimeric isocyanurate ring. nih.gov

While this general pathway is widely accepted, the specific nature of the catalytically active species, especially when using common industrial catalysts like acetates, has been a subject of investigation. nih.gov Studies on model aromatic isocyanates, such as phenyl and p-tolyl isocyanate, have been employed to elucidate the mechanistic details. Quantum chemical methods and spectroscopic analysis have been used to track the reaction pathways and identify the active catalytic species. nih.gov It's understood that the initial catalyst can undergo transformations during the reaction, leading to different active species as the polymerization progresses. nih.gov

For aryl isocyanates like this compound, the cyclotrimerization can be efficiently catalyzed by various systems. For instance, alkali metal amides, such as lithium dibenzylamide, have been shown to rapidly and quantitatively catalyze the cyclotrimerization of phenyl isocyanate at room temperature with very low catalyst loading (0.1 mol%). thieme-connect.com Similarly, two- and three-coordinate m-terphenyl (B1677559) complexes of manganese and iron are effective catalysts for the selective cyclotrimerization of primary aliphatic isocyanates, suggesting potential applicability to aromatic isocyanates as well. rsc.org

The reaction mechanism is understood to proceed through a stepwise addition of isocyanate monomers. The process is initiated by the nucleophilic addition of the catalyst to an isocyanate molecule, creating an active intermediate. nih.gov This intermediate then sequentially adds two more isocyanate molecules, leading to the formation of the stable six-membered isocyanurate ring. nih.gov

Formation of Carbodiimides and Their Consecutive Reactions

The formation of carbodiimides from isocyanates is another significant reaction pathway, often competing with cyclotrimerization, especially at higher temperatures. uni-hamburg.de This reaction involves the elimination of carbon dioxide from two isocyanate molecules. The presence of certain catalysts, such as phospholene oxides, can effectively promote carbodiimide (B86325) formation. uni-hamburg.de Sterically hindered isocyanates are also more prone to form carbodiimides. uni-hamburg.de

Once formed, carbodiimides are highly reactive intermediates and can undergo a variety of consecutive reactions. uni-hamburg.deresearchgate.net In the presence of water and an acid catalyst, carbodiimides can be converted back to their urea precursors. researchgate.net They also readily react with other nucleophiles. For instance, alcohols, thiols, and amines react with carbodiimides to form isoureas, isothioureas, and guanidines, respectively. researchgate.net

In the context of polyurethane chemistry, the formation of carbodiimides is often followed by their reaction with excess isocyanate to form uretimine structures. googleapis.com The carbodiimide linkage can also be a target for further reactions, contributing to the complexity of the final polymer network. uni-hamburg.de The formation of carbodiimides is particularly noted at elevated temperatures, around 130 °C, and becomes more significant at temperatures like 160 °C. uni-hamburg.de The presence of disubstituted ureas can also promote the formation of carbodiimides. uni-hamburg.de

The synthesis of carbodiimides can also be achieved through the reaction of an iminophosphorane with an isocyanate. For example, the reaction of Ph₃P=NC₆H₃X-2-R-4 with p-tolyl isocyanate yields the corresponding carbodiimide. acs.org

Allophanate and Biuret Formation in Polyurethane Systems

In polyurethane (PU) systems, the primary reaction is between an isocyanate and a polyol to form a urethane linkage. However, several secondary reactions can occur, leading to crosslinking and affecting the final properties of the material. Among these are the formation of allophanate and biuret linkages. uni-hamburg.deresearchgate.net

Allophanates are formed from the reaction of an isocyanate with a urethane group. researchgate.net This reaction typically occurs at elevated temperatures, generally above 100°C, but can be facilitated at lower temperatures by the presence of certain catalysts, such as metal carboxylates like dibutyltin (B87310) dilaurate (DBTDL). researchgate.net This reaction introduces a trifunctional branch point into the polymer network, increasing the crosslink density. researchgate.net

Biurets are formed in a similar fashion, through the reaction of an isocyanate with a urea group. researchgate.net Urea groups themselves are formed from the reaction of isocyanates with water or amines. uni-hamburg.degoogleapis.com The subsequent reaction of the urea with another isocyanate molecule leads to the formation of a biuret linkage, which also acts as a trifunctional crosslinking point. researchgate.net The formation of biuret from N,N'-diphenylurea has been observed to be faster than the formation of allophanate from urethane, with a higher equilibrium constant. researchgate.net

These "side" reactions are critical in determining the final structure and properties of polyurethane materials. researchgate.net The extent of allophanate and biuret formation is influenced by factors such as temperature, catalyst type, and the molar ratio of the functional groups. researchgate.net For instance, in systems catalyzed with DBTDL, these reactions can proceed even at ambient temperatures. researchgate.net

Catalytic Transformations of Isocyanates

The reactivity of the isocyanate group can be harnessed through various catalytic transformations to synthesize a diverse range of chemical structures. This section focuses on hydroboration, hydroamination, and ruthenium(II)-catalyzed annulation reactions involving aromatic isocyanates like this compound.

Hydroboration Reactions of Aromatic Isocyanates

The hydroboration of isocyanates offers a pathway to valuable formamides and N-methylamines. This reaction involves the addition of a boron hydride, such as pinacolborane (HBpin), across the N=C bond of the isocyanate.

Recent studies have demonstrated that commercially available sodium hydride (NaH) can act as a simple and efficient catalyst for the chemoselective hydroboration of both aliphatic and aromatic isocyanates. goettingen-research-online.de This method allows for the selective conversion of isocyanates to N-boryl formamides, bis(boryl)hemiaminals, and N-boryl methylamines under mild, solvent-free conditions. goettingen-research-online.de The reaction proceeds sequentially, with the initial formation of N-boronylcarboxamides, followed by N-,O-(bis)-(boryl)hemiaminals, and finally N-boronylmethylamines. goettingen-research-online.de

Cobalt complexes, such as Co(acac)₂ with a dpephos ligand, have also been employed as catalysts for the hydroboration of isocyanates. rsc.org These reactions can be chemodivergent, yielding either formamides or N-methylamines depending on the reaction conditions and the concentration of HBpin. rsc.org The cobalt-catalyzed monohydroboration to formamides exhibits high chemoselectivity, tolerating a wide range of functional groups. rsc.org Interestingly, catalyst-free hydroboration in neat HBpin can also occur, showing selectivity towards the deoxygenative hydroboration to N-methylamines. rsc.org

Other catalytic systems for isocyanate hydroboration include those based on low-oxidation-state silicon, such as the NHC-silyliumylidene cation [(IMe)₂SiH]I. This catalyst facilitates the formation of N-boryl formamides at room temperature, which can be further reduced to N-boryl methylamines at a higher temperature (70 °C). bohrium.com

| Catalyst System | Substrate Scope | Product(s) | Key Features |

| Sodium Hydride (NaH) | Aliphatic & Aromatic Isocyanates | N-boryl formamides, bis(boryl)hemiaminals, N-boryl methylamines | Simple, efficient, economical, solvent-free, mild conditions. goettingen-research-online.de |

| Co(acac)₂/dpephos | Aromatic & Aliphatic Isocyanates | Formamides or N-methylamines | Chemodivergent, high chemoselectivity for formamides. rsc.org |

| [(IMe)₂SiH]I | Aromatic & Aliphatic Isocyanates | N-boryl formamides, N-boryl methylamines | Low-oxidation-state silicon catalyst, sequential reduction. bohrium.com |

Hydroamination Reactions of Aromatic Isocyanates

Hydroamination involves the addition of an N-H bond across an unsaturated bond. In the case of isocyanates, this reaction with amines leads to the formation of ureas. The use of catalysts can control the extent of the reaction, leading to mono- or di-insertion products.

A two-coordinate iron(II) m-terphenyl complex has been shown to be an effective precatalyst for the hydroamination of isocyanates. acs.org This system can produce both urea and biuret derivatives, with product selectivity being controlled by modifying the reaction conditions. acs.org For example, reacting diphenylamine (B1679370) with phenyl isocyanate in a 1:1 ratio in the presence of the iron(II) catalyst yields mainly the urea product, whereas using an excess of the isocyanate (e.g., a 1:5 ratio) favors the formation of the biuret. acs.org The reaction temperature also influences selectivity, with higher temperatures (60 °C) increasing the yield of the biuret. acs.org

Control experiments have shown that in the absence of the iron catalyst, the hydroamination reaction between diphenylamine and isocyanates either does not occur or proceeds with very low conversion. acs.org The catalytic system is versatile, accommodating various primary and secondary amines and aromatic and aliphatic isocyanates. However, with primary aliphatic isocyanates, a competing cyclotrimerization reaction to form isocyanurates can be observed. acs.org

The mechanism of hydroamination can be influenced by the catalyst and reaction conditions. Generally, catalytic N-H pathways can involve activation of the unsaturated bond by the metal complex, formation of a metal-nitrogen bond followed by insertion, or formation of a metal-hydride followed by migratory insertion.

| Catalyst | Amine | Isocyanate | Product Selectivity |

| (2,6-Mes₂C₆H₃)₂Fe | Diphenylamine | Phenyl Isocyanate | Urea (1:1 ratio), Biuret (1:5 ratio). acs.org |

| (2,6-Mes₂C₆H₃)₂Fe | Aniline (B41778) | Phenyl Isocyanate | Biuret is the major product with the catalyst. acs.org |

Ruthenium(II)-Catalyzed Annulation Reactions

Ruthenium(II) complexes are effective catalysts for C-H activation and annulation reactions, enabling the synthesis of complex heterocyclic structures from relatively simple starting materials like phenyl isocyanates.

One notable application is the one-pot synthesis of unprotected and highly substituted indoles. This is achieved through a ruthenium(II)-catalyzed intermolecular oxidative annulation of phenyl isocyanates with alkynes (such as diaryl/diheteroaryl alkynes or ethyl phenyl propiolates). acs.org The reaction proceeds in the presence of Cu(OAc)₂·H₂O as an oxidant and AgSbF₆ as an additive. acs.org The proposed mechanism involves the in-situ formation of a carbamide directing group, which facilitates the ruthenium-catalyzed C-H activation and subsequent annulation with the alkyne. mdpi.com

Another powerful transformation is the synthesis of indolo[2,1-a]isoquinolines through a ruthenium(II)-catalyzed double oxidative annulation of phenyl isocyanates with di(hetero)aryl alkynes. researchgate.net This reaction involves a double aryl C(sp²)–H activation. researchgate.net The process is typically carried out at elevated temperatures (120 °C) with an oxidant like Cu(OAc)₂·H₂O and an additive such as CsOAc. researchgate.net

Furthermore, ruthenium(II) catalysts can be used for the synthesis of phthalimide (B116566) derivatives through the C-H activation of benzamides and their reaction with isocyanates. researchgate.net This method provides a versatile route to synthetically challenging unsymmetrical heteroaromatic diamides. researchgate.net The mechanism is believed to involve the insertion of a cycloruthenated species into the C=N double bond of the isocyanate. researchgate.net

These ruthenium-catalyzed reactions highlight the utility of isocyanates as building blocks in advanced organic synthesis, allowing for the efficient construction of complex, fused heterocyclic systems through C-H functionalization strategies. mdpi.com

Other Catalytic Systems for Isocyanate Transformations

While traditional catalysts have long been employed for isocyanate reactions, ongoing research has unveiled a diverse array of novel catalytic systems that offer unique reactivity, selectivity, and milder reaction conditions for the transformation of aryl isocyanates like this compound. These advanced systems, encompassing both metal-based and organocatalytic approaches, have significantly broadened the synthetic utility of isocyanates, enabling the construction of complex molecules and materials.

Palladium-Catalyzed Transformations:

Palladium complexes are highly effective catalysts for various transformations of aryl isocyanates. One significant application is in the carbonylative cyclization of aryl alkynes to generate isoquinolones, where an alkenyl isocyanate is formed as a key intermediate through a palladium-catalyzed process involving hydroaminocarbonylation and a Lossen rearrangement. chinesechemsoc.org Mechanistic studies indicate the formation of an alkenylpalladium species, followed by CO insertion and aminolysis to yield the isocyanate, which then undergoes intramolecular cyclization. chinesechemsoc.org

Palladium catalysis also facilitates the synthesis of N-aryl carbamates and unsymmetrical ureas from aryl chlorides and triflates using sodium cyanate (B1221674) as the isocyanate source. mit.edunih.gov This method avoids the use of hazardous reagents like phosgene (B1210022). nih.gov The catalytic cycle involves the challenging transmetallation of the isocyanate anion to the Pd-X intermediate, followed by reductive elimination to produce the aryl isocyanate, which can then be trapped by alcohols or amines. mit.edunih.gov The use of aryl triflates has been shown to expand the substrate scope for the direct synthesis of aryl isocyanates. mit.edu

Interactive Table: Palladium-Catalyzed Reactions of Aryl Isocyanate Precursors

| Catalyst System | Reactants | Transformation | Product | Reference |

|---|---|---|---|---|

| Pd(0) complex | Aryl alkyne, CO, NH₂OAd | Carbonylative Cyclization | Isoquinolone | chinesechemsoc.org |

| Pd₂(dba)₃ / Ligand | ArX (X=Cl, OTf), NaOCN, Alcohol | Cross-coupling/Carbamate (B1207046) formation | N-Aryl Carbamate | mit.edu |

| Pd₂(dba)₃ / Ligand | ArX (X=Cl, OTf), NaOCN, Amine | Cross-coupling/Urea formation | Unsymmetrical Urea | nih.gov |

| Palladium catalyst | Hydrazonoyl chloride, Sodium azide (B81097), CO surrogate | Carbonylation/Curtius Rearrangement | Tetrazole derivatives | rsc.org |

Ruthenium-Catalyzed C-H Functionalization:

Ruthenium(II) complexes have emerged as powerful catalysts for C-H activation and functionalization reactions involving aryl isocyanates. researchgate.netacs.org The isocyanate group can act as a transient directing group, facilitating ortho-olefination to produce valuable o-alkenylanilines. researchgate.net In this process, the aryl isocyanate is transformed into a carbamate in an alcoholic solvent, which then directs the ortho C-H activation and insertion of acrylates. researchgate.net Furthermore, Ru(II) catalysts, in the presence of an oxidant like Cu(OAc)₂·H₂O, can promote the intermolecular oxidative annulation of phenyl isocyanates with alkynes to afford highly substituted indoles in a one-pot synthesis. acs.org

Copper-Catalyzed Multicomponent Reactions:

Copper(I) catalysts are effective in promoting multicomponent reactions involving isocyanates. For instance, they facilitate the reaction between aryl isocyanates and dimethoxycarbene for the synthesis of hydantoin (B18101) derivatives. rsc.org The mechanism is thought to involve the in situ formation of a copper acetylide, which then reacts with the electrophilic carbon of the isocyanate. rsc.org The efficiency of these reactions is influenced by the electronic nature of the substituents on the aryl isocyanate, with electron-withdrawing groups on the aromatic ring generally leading to higher yields. rsc.org

Other Notable Metal-Based Catalysts:

Several other metal-based systems exhibit significant catalytic activity in isocyanate transformations:

Bismuth Catalysts: Bismuth triflate has been identified as a highly efficient, non-toxic catalyst for the production of flexible polyurethane foams. mdpi.com It demonstrates higher isocyanate conversion efficiency compared to conventional tin catalysts like stannous octoate, effectively catalyzing both the gelling (isocyanate-hydroxyl) and blowing (isocyanate-water) reactions. mdpi.com

Rhenium Catalysts: Rhenium carbonyl complexes, such as Re₂(CO)₁₀, can catalyze the C-H aminocarbonylation of azobenzenes with isocyanates, providing a route to various benzamide (B126) derivatives. rsc.org

Lewis Acidic Boranes: Boron trichloride (B1173362) (BCl₃) can act as a Lewis acid catalyst for the decarbonylation of aryl isocyanates. researchgate.net The reaction's outcome is dependent on the electronic properties and substitution pattern of the isocyanate. researchgate.net

Organocatalytic Systems for Isocyanate Transformations:

In addition to metal-based catalysts, various organocatalytic systems have been developed for isocyanate reactions, offering a metal-free alternative.

Acetate Anions as Pre-catalysts: Acetate and other carboxylates are common industrial pre-catalysts for the cyclotrimerization of aromatic isocyanates to form polyisocyanurate (PIR) structures. acs.orgnih.gov Mechanistic studies have revealed that the acetate anion is not the true catalytic species. Instead, it reacts with the isocyanate to form a deprotonated amide, which is the actual active catalyst that drives the trimerization through a nucleophilic anionic mechanism. acs.org These deprotonated amides are significantly more basic and can also deprotonate urethane and urea groups, which in turn can catalyze the isocyanurate formation. acs.org

N-Heterocyclic Carbenes (NHCs) and Other Organocatalysts: A range of potent organocatalysts have been studied for isocyanate trimerization, including N-heterocyclic carbenes, proazaphosphatranes, and tetrabutylammonium fluoride (TBAF). nih.gov

BisAmidine (BAM) Catalysts: Chiral organocatalysts, such as C2-symmetric BisAmidines, have been successfully employed in enantioselective amine-isocyanate capture-cyclization reactions. nih.gov This methodology allows for the synthesis of enantioenriched cyclic ureas from allylic amines through a regioselective alkene iodoamination process. nih.gov

Interactive Table: Overview of Other Catalytic Systems for Aryl Isocyanate Transformations

| Catalyst Type | Catalyst Example | Transformation | Product Type | Reference |

|---|---|---|---|---|

| Ruthenium | [Ru(II)] complex | C-H ortho-olefination | o-Alkenylaniline | researchgate.net |

| Ruthenium | [Ru(II)] complex | Oxidative Annulation with Alkynes | Substituted Indole | acs.org |

| Copper | [Cu(I)] catalyst | Reaction with Dimethoxycarbene | Hydantoin derivative | rsc.org |

| Bismuth | Bismuth triflate | Polyurethane formation | Polyurethane foam | mdpi.com |

| Rhenium | Re₂(CO)₁₀ | C-H Aminocarbonylation | Benzamide derivative | rsc.org |

| Lewis Acid | BCl₃ | Decarbonylation | Varies with substrate | researchgate.net |

| Organocatalyst | Acetate (Pre-catalyst) | Cyclotrimerization | Isocyanurate | acs.orgnih.gov |

| Organocatalyst | BisAmidine (BAM) | Enantioselective Cyclization | Chiral Cyclic Urea | nih.gov |

Polymer Chemistry and Materials Science Research Involving 2 Ethylphenyl Isocyanate

Polyurethane and Polyisocyanurate Systems

2-Ethylphenyl isocyanate is a key monomer in the synthesis of polyurethanes and polyisocyanurates, which are versatile polymers with a wide range of applications. The reactivity of the isocyanate group (-N=C=O) allows for the formation of various linkages, leading to polymers with diverse properties. science.gov

Research into epoxide-modified polyurethane (PUR) and polyisocyanurate (PIR) systems has demonstrated complex reaction pathways. uni-hamburg.de In these systems, several competing reactions occur, including the formation of urethanes, isocyanurates, and oxazolidinones. uni-hamburg.de At lower temperatures, around 80°C, the reaction primarily yields urethanes and isocyanurates. uni-hamburg.de However, as the temperature increases to 160°C, the epoxide conversion exceeds 90%, reacting with isocyanurates and urethanes to form oxazolidinones. uni-hamburg.de The presence of epoxides, in conjunction with a tertiary amine catalyst, can also form a co-catalyst that accelerates the formation of isocyanurate. uni-hamburg.de

The introduction of epoxides into PUR/PIR foam systems has been shown to improve the conversion of isocyanate to isocyanurate, particularly in areas where reaction temperatures might be lower, such as the near-surface region of a foam. uni-hamburg.de In the core of the foam, where temperatures are already high, the addition of epoxide can further increase the temperature, leading to higher isocyanate conversion and the formation of oxazolidinone. uni-hamburg.de

In foam systems, isocyanate conversion can slow down significantly due to vitrification. uni-hamburg.de For instance, after an initial period of rapid reaction, the isocyanate conversion might only reach 62% after 10 minutes due to the onset of vitrification. uni-hamburg.de This contrasts with model systems where full consumption of the isocyanate can occur in a much shorter timeframe at elevated temperatures. uni-hamburg.de The chain mobility and diffusivity of the reactive groups are critical factors that affect not only the reactant conversion but also the types and quantities of chemical bonds formed within the polymer network. uni-hamburg.de

The structure and architecture of polymers derived from this compound play a crucial role in determining their properties. Polyisocyanates are known to adopt a helical chain conformation. The synthesis of well-defined polymer architectures, such as statistical and block copolymers, allows for the tuning of material properties. mdpi.com

Coordination polymerization has been successfully employed to create well-defined statistical and block copolymers. mdpi.comresearchgate.netresearchgate.netmdpi.com The macromolecular architecture has a significant impact on the properties of the resulting copolymers. mdpi.comresearchgate.net For example, block copolymers can be synthesized by the sequential addition of monomers, leading to materials with distinct block structures. mdpi.comresearchgate.net

The thermal stability of polyisocyanates is a critical aspect of their performance. Polyisocyanates are generally considered thermally sensitive polymers. researchgate.net The nature of the side group on the polyisocyanate chain can significantly affect the thermal stability of the polymer. researchgate.net Introducing specific side-groups can retard thermal degradation. researchgate.net

Development of Advanced Polymeric Materials

Coordination polymerization has emerged as a powerful technique for the synthesis of advanced polymeric materials from isocyanates, including statistical and block copolymers. mdpi.comresearchgate.netresearchgate.netmdpi.com This method allows for the creation of well-defined polymers with controlled molecular weights and architectures. mdpi.com

The synthesis of statistical copolymers involves the simultaneous polymerization of two or more different monomers. mdpi.com The reactivity ratios of the monomers determine the distribution of the monomer units along the polymer chain. mdpi.commdpi.com In contrast, block copolymers are synthesized by the sequential polymerization of different monomers, resulting in a polymer chain composed of distinct blocks of each monomer. mdpi.comresearchgate.net The "living" nature of certain coordination polymerization systems allows for this sequential addition, leading to the formation of well-defined block structures. researchgate.net These advanced copolymer structures offer a route to novel materials with tailored properties. mdpi.com

Interactive Data Table: Polymerization Characteristics

| Polymer Type | Synthesis Method | Key Feature | Resulting Architecture |

| Polyurethane/Polyisocyanurate | Epoxide-modification | Complex reaction pathways | Crosslinked network |

| Statistical Copolymers | Coordination Polymerization | Simultaneous polymerization | Random monomer distribution |

| Block Copolymers | Coordination Polymerization | Sequential monomer addition | Distinct monomer blocks |

Interactive Data Table: Thermal Properties

| Polymer System | Analysis Technique | Key Finding | Influencing Factor |

| Polyisocyanates | Thermogravimetric Analysis (TGA) | Stability influenced by side groups | Macromolecular architecture |

| Polyurethane-modified Polyisocyanurate | TGA | Improved thermal stability with additives | Crosslinking density |

Exploration of Dynamic Isocyanate Chemistry in Self-Healing Polymers

The field of self-healing polymers has seen significant exploration into dynamic covalent bonds (DCBs), which can reversibly dissociate and re-associate, often triggered by external stimuli like heat. rsc.orgresearchgate.net Isocyanate-based chemistries, which form urethane (B1682113), urea (B33335), and thiourethane linkages, are a key area of this research. rsc.orgresearchgate.net These bonds can be designed to reverse to their constituent isocyanates and active hydrogen compounds upon heating, providing a mechanism for material repair. rsc.orgresearchgate.net

The core principle involves incorporating dynamic covalent bonds into polymer networks, creating what are known as covalent adaptive networks (CANs). researchgate.net These networks allow the material to behave like a robust thermoset under normal conditions but become reprocessable or healable when a stimulus is applied. researchgate.netacs.org For instance, hindered urea bonds, formed from the reaction of a bulky amine with an isocyanate, can reversibly dissociate at lower temperatures without a catalyst. nih.govnih.gov This catalyst-free dynamic chemistry is particularly advantageous for creating autonomously repairing materials. nih.govnih.gov

Research has focused on several types of reversible isocyanate-based bonds:

Urethane Bonds: Reversible formation and dissociation of urethane linkages are central to creating thermally adaptable polyurethanes. rsc.org

Urea Bonds: Hindered urea bonds, which bear bulky substituents on a nitrogen atom, can reversibly break down into their constituent isocyanate and amine. nih.gov This dynamic property is controllable by adjusting the steric bulk of the substituents. nih.gov

Thiourethane Bonds: Poly(thiourethane-urethane) elastomers containing dynamic thiourethane bonds have been developed. acs.org These materials can be stable at room temperature, healable at moderate temperatures, and reprocessable at high temperatures. acs.org

While direct studies specifying this compound in self-healing polymers are not prominent, its structure as a monoisocyanate with a bulky ethylphenyl group makes it a candidate for creating systems based on these principles. google.com Monoisocyanates like this compound can be used to cap polymer chains or create specific, reversible linkages within a larger polymer architecture. google.com The development of microcapsules containing isocyanates is another strategy for creating self-healing systems. illinois.edugoogle.com When a crack ruptures the microcapsules, the released isocyanate can react with a corresponding component in the polymer matrix (or even ambient moisture) to repair the damage. illinois.edugoogle.com

Table 1: Dynamic Isocyanate-Based Chemistries for Self-Healing Applications

| Dynamic Bond Type | Reactants | Stimulus for Reversibility | Key Feature |

|---|---|---|---|

| Urethane | Isocyanate + Alcohol | Heat | Thermally adaptable polyurethanes rsc.org |

| Hindered Urea | Isocyanate + Bulky Amine | Heat (Low Temperature) | Catalyst-free, autonomous repair nih.govnih.gov |

| Thiourethane | Isocyanate + Thiol | Heat (Moderate) | Good mechanical properties similar to polyurethanes acs.org |

Applications in Coatings, Adhesives, and Elastomers

Isocyanates are fundamental building blocks in the production of high-performance polyurethanes used in coatings, adhesives, and elastomers. ontosight.aijustdial.com These materials are valued for their durability, flexibility, and strong bonding capabilities. ontosight.aijustdial.com this compound, as a monofunctional isocyanate, is cited for its use in these application areas, often as a rheology control agent or to modify polymer properties. google.com

Coatings: In coatings, isocyanates react with polyols to form polyurethane coatings that offer excellent resistance to abrasion, chemicals, and UV radiation. illinois.eduontosight.ai Monoisocyanates can be used to control the viscosity of coating formulations or to end-cap polymer chains, preventing further cross-linking and tailoring the final properties of the cured coating. google.com Aromatic isocyanates, a class to which this compound belongs, can impart improved chemical resistance and thermal stability to high-performance coatings. justdial.com

Adhesives: Polyurethane-based adhesives, particularly reactive hot melts, rely on isocyanate chemistry. henkel-adhesives.combuehnen.de These adhesives are applied in a molten state and then cure through a reaction of the terminal isocyanate groups, often with ambient moisture, to form a strong, cross-linked polymer network. henkel-adhesives.comepo.org This process provides both initial "green strength" upon cooling and subsequent development of a durable, thermoset bond. epo.org The use of specific monoisocyanates like this compound can modify the rheology of the adhesive, making it suitable for various applications, including laminating resins, printing inks, and sealants. google.com

Elastomers: The production of polyurethane elastomers involves the reaction of diisocyanates with polyols and chain extenders to create polymers with alternating hard and soft segments. google.comresearchgate.net This micro-phase separation gives elastomers their characteristic properties of high tensile strength, resilience, and flexibility. researchgate.net While diisocyanates form the primary polymer backbone, monoisocyanates can be introduced to control molecular weight and the degree of cross-linking, thereby fine-tuning the mechanical properties of the final elastomer. google.com

Table 2: Role of this compound in Specific Applications

| Application | Function | Resulting Property/Use |

|---|---|---|

| Coatings | Rheology control agent, End-capping | Tailored viscosity, Modified surface properties, High-performance coatings google.comjustdial.com |

| Adhesives | Rheology control agent | Formulations for sealants, printing inks, jointing compounds google.com |

| Elastomers | Molecular weight control | Fine-tuned mechanical properties google.com |

| General | Binder Component | Used in binders for polyurethanes, polyacrylates, polyester (B1180765) resins, and epoxy resins google.com |

Functionalization of Polymeric Structures with this compound Derivatives

Functionalizing polymers—either by modifying existing polymers or by polymerizing functional monomers—is a critical strategy for creating materials with tailored properties. Isocyanate groups are highly reactive and thus extremely useful for these modifications. google.com Derivatives of this compound can be employed to introduce specific functionalities to a wide range of polymeric structures.

One major approach is the creation of isocyanate-functional polymers. This can be achieved through the addition polymerization of an ethylenically unsaturated monomer that contains an isocyanate group. google.com For example, a monomer could be synthesized by reacting a hydroxyl-functional monomer, like 2-hydroxyethyl methacrylate (B99206), with a diisocyanate in a 1:1 molar ratio, leaving one reactive isocyanate group. google.com A similar strategy could be envisioned using this compound to react with a monomer containing a single active hydrogen, thereby attaching the ethylphenyl isocyanate moiety to a polymerizable unit.

Post-polymerization modification is another powerful technique. This involves creating a polymer with side chains that can later react with an isocyanate. Alternatively, a polymer brush can be grown from a surface and subsequently modified. acs.org The "click" reaction between a thiol and an isocyanate is particularly efficient for this purpose. usm.edu This reaction proceeds rapidly at room temperature, is tolerant of many functional groups, and can be used to attach isocyanate-containing molecules to a polymer backbone that has thiol groups. usm.edu

The functionalization of biopolymers is also an area of interest. For instance, natural polymers like lignin (B12514952) can be functionalized with isocyanates to create reactive macromonomers. nih.gov These functionalized lignins can then be incorporated into polyurethane foams, adding value to the biomaterial. The reactivity of the attached isocyanate, influenced by its chemical structure (e.g., aromatic vs. aliphatic), plays a crucial role in the kinetics of foam formation and the final mechanical properties of the material. nih.gov

Table 3: Strategies for Polymer Functionalization with Isocyanates

| Strategy | Description | Example Reaction |

|---|---|---|

| Polymerization of Functional Monomers | An unsaturated monomer containing an isocyanate group is copolymerized with other monomers. google.com | Polymerization of a methacrylate monomer pre-reacted with an isocyanate. |

| Post-Polymerization Modification | A pre-formed polymer with reactive groups (e.g., thiols) is reacted with an isocyanate. usm.edu | Base-catalyzed thiol-isocyanate reaction on a polymer side chain. |

| Surface-Initiated Polymerization | Polymer brushes are grown from a surface and their end-groups or side-chains are modified. acs.org | Grafting polymers from a substrate followed by reaction with an isocyanate. |

| Biopolymer Functionalization | Natural polymers are chemically modified to include reactive isocyanate groups. nih.gov | Reacting the hydroxyl groups of lignin with an isocyanate to form a macromonomer. |

Advanced Analytical and Spectroscopic Characterization in 2 Ethylphenyl Isocyanate Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is a cornerstone in the analysis of 2-Ethylphenyl isocyanate, providing fundamental insights into its atomic and molecular structure, as well as its chemical behavior during reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy : Proton NMR provides a map of the hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the ethyl group. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons (coupled to the methyl protons) and a triplet for the methyl (-CH₃) protons (coupled to the methylene protons). The aromatic protons would appear as a complex multiplet pattern in the downfield region of the spectrum, with their specific chemical shifts and splitting patterns dependent on their position relative to the ethyl and isocyanate substituents.

¹³C NMR Spectroscopy : This technique provides a count of the unique carbon environments in the molecule. The ¹³C NMR spectrum of this compound will display distinct peaks for the two carbons of the ethyl group, the six carbons of the phenyl ring (some of which may be equivalent depending on molecular symmetry), and the highly characteristic carbon of the isocyanate (-N=C=O) group, which typically appears significantly downfield nih.gov.

Correlation Spectroscopy (COSY) : This two-dimensional NMR technique, also known as ¹H-¹H COSY, is instrumental in establishing connectivity between protons, specifically those that are coupled to each other. emerypharma.comlibretexts.org A COSY spectrum of this compound would display a cross-peak correlating the signals of the -CH₂ and -CH₃ protons of the ethyl group, confirming their direct connectivity. emerypharma.comrsc.org It would also reveal through-bond coupling between adjacent protons on the aromatic ring, aiding in the unambiguous assignment of these signals. uam.es

| Technique | Structural Feature | Expected Chemical Shift (ppm) / Correlation |

|---|---|---|

| ¹H NMR | -CH₃ (Ethyl group) | Triplet |

| ¹H NMR | -CH₂ (Ethyl group) | Quartet |

| ¹H NMR | Aromatic Protons | Multiplets in the aromatic region |

| ¹³C NMR | -N=C=O | Downfield region |

| ¹³C NMR | Aromatic Carbons | Multiple signals in the aromatic region |

| ¹³C NMR | Ethyl Group Carbons | Upfield region |

| COSY | -CH₂-CH₃ | Cross-peak confirms coupling |

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying functional groups within a molecule.

FTIR Spectroscopy : The most prominent feature in the FTIR spectrum of this compound is the very strong and sharp absorption band characteristic of the isocyanate (-N=C=O) functional group. This band typically appears around 2270 cm⁻¹ researchgate.net. Its presence is a definitive indicator of the isocyanate moiety. Other bands corresponding to C-H stretching of the aromatic and aliphatic groups, as well as C=C stretching of the aromatic ring, will also be present. Data for this compound has been recorded using instruments such as the Bruker Tensor 27 FT-IR nih.gov.

Attenuated Total Reflectance (ATR)-IR Spectroscopy : ATR-IR is a variant of FTIR that is particularly useful for analyzing the surface of samples without extensive preparation. mdpi.comnih.gov It can be used for both liquid and solid samples and is widely employed for in-situ reaction monitoring. researchgate.netmdpi.com For reactions involving this compound, ATR-IR can track the disappearance of the characteristic isocyanate peak at ~2270 cm⁻¹ in real-time, allowing for the study of reaction kinetics and endpoints.

| Vibrational Mode | Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Asymmetric Stretch | Isocyanate (-N=C=O) | ~2270 (Strong, Sharp) |

| C-H Stretch | Aromatic | ~3000-3100 |

| C-H Stretch | Aliphatic (Ethyl) | ~2850-2970 |

| C=C Stretch | Aromatic Ring | ~1450-1600 |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS) : When coupled with Gas Chromatography (GC-MS), this technique provides both separation and identification. For this compound (molecular formula C₉H₉NO), the molecular ion peak [M]⁺ would be observed at an m/z of 147. The fragmentation pattern provides structural clues; prominent fragments observed for this compound include peaks at m/z 132 (loss of a methyl group) and 119 (loss of an ethyl group) nih.gov.

Liquid Chromatography–Mass Spectrometry (LC-MS) : LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov It is particularly valuable for analyzing less volatile compounds or complex mixtures. In isocyanate analysis, LC-MS is often used to identify and quantify isocyanates and their reaction products, such as urea (B33335) derivatives formed after derivatization. researchgate.netresearchgate.netnottingham.ac.uk Tandem mass spectrometry (LC-MS/MS) enhances selectivity and sensitivity, allowing for the detection of trace amounts of isocyanate-related compounds in various matrices researchgate.netnih.gov.

| m/z Value | Interpretation |

|---|---|

| 147 | Molecular Ion [M]⁺ |

| 132 | Fragment [M-CH₃]⁺ |

| 119 | Fragment [M-C₂H₅]⁺ |

Chromatographic Methods for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for isolating this compound from reaction mixtures and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. For the analysis of isocyanates, which are highly reactive, a common strategy involves derivatization prior to analysis. The isocyanate is reacted with a reagent, such as 1-(2-pyridyl)piperazine (B128488) (1-2PP) or 1-(2-methoxyphenyl)piperazine (B120316) (MPP), to form a stable urea derivative. researchgate.netepa.govosha.gov This derivative is typically less reactive and possesses strong chromophores, making it easily detectable by UV or fluorescence detectors. google.com The resulting chromatogram allows for the precise quantification of the original isocyanate concentration based on the peak area of the derivative. epa.govepa.gov

Gas Chromatography (GC) is a common analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. This compound is amenable to GC analysis, which is often used to determine its purity thermofisher.com. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides quantitative and qualitative information. The retention time is characteristic of the compound under specific column and temperature conditions, while the peak area is proportional to its concentration. Indirect GC methods have also been developed, where the isocyanate reacts with an excess of a reagent like di-n-butylamine, and the remaining unreacted amine is quantified by GC, allowing for the back-calculation of the original isocyanate content nih.gov.

Ultra-Performance Liquid Chromatography–Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

Ultra-Performance Liquid Chromatography–Mass Spectrometry (UPLC-MS/MS) stands as a powerful analytical technique for the detection and quantification of trace levels of isocyanates and their metabolites. The enhanced resolution, speed, and sensitivity of UPLC, when coupled with the high selectivity of tandem mass spectrometry, make it an invaluable tool in analytical chemistry. ijsrtjournal.com This combination allows for the analysis of complex matrices with minimal sample preparation and significantly reduced analysis times compared to traditional High-Performance Liquid Chromatography (HPLC). ijsrtjournal.com

In the context of aromatic isocyanates, UPLC-MS/MS methods are often developed to measure their corresponding amine biomarkers, which are formed after hydrolysis. nih.govsemanticscholar.org The general workflow involves acid hydrolysis of a sample to release the free amine (in this case, 2-ethylaniline (B167055) from this compound), followed by solid-phase extraction for cleanup and concentration. The extracted amine is often derivatized, for instance with acetic anhydride, to improve its chromatographic retention and signal intensity in the mass spectrometer. nih.govsemanticscholar.org

The UPLC system separates the derivatized analyte from other matrix components before it enters the mass spectrometer. The MS/MS instrument is typically operated in the Selected Reaction Monitoring (SRM) mode, which provides exceptional selectivity and sensitivity. researchgate.netnottingham.ac.uk In SRM, a specific parent ion of the analyte is selected and fragmented, and then a specific fragment ion is monitored. This process minimizes interferences from the sample matrix, enabling the detection of analytes at very low concentrations, often in the picogram to nanogram range. researchgate.netnottingham.ac.uk The high sensitivity of UPLC-MS/MS allows for the establishment of methods with low limits of detection (LOD) and quantification (LOQ), which is critical for trace analysis. researchgate.net

Below is a table representing typical performance characteristics of UPLC-MS/MS methods for the analysis of aromatic isocyanate biomarkers, demonstrating the technique's suitability for trace analysis.

Table 1: Representative Performance Data for UPLC-MS/MS Analysis of Aromatic Isocyanate Biomarkers

| Parameter | Typical Value Range | Description |

|---|---|---|

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | The lowest concentration of an analyte that can be reliably detected. |

| Limit of Quantitation (LOQ) | 0.05 - 0.5 ng/mL | The lowest concentration of an analyte that can be accurately quantified. |

| Linearity (R²) | > 0.99 | The degree to which the instrument response is directly proportional to the analyte concentration. |

| Precision (% RSD) | < 15% | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. |

| Analysis Run Time | 2 - 10 minutes | The time required to perform a single chromatographic separation. ijsrtjournal.com |

In Situ Spectroscopic Techniques for Reaction Pathway Studies

In situ spectroscopic techniques, particularly Fourier Transform Infrared (FT-IR) spectroscopy, are indispensable for studying the reaction pathways of this compound in real-time. researchgate.netazom.com These methods allow researchers to monitor the concentration of reactants, intermediates, and products directly in the reaction vessel without altering the system's conditions. researchgate.net This provides detailed kinetic and mechanistic insights that are not achievable with traditional offline analysis.

The utility of in situ FT-IR for monitoring isocyanate reactions stems from the strong and distinct absorption band of the isocyanate functional group (–N=C=O). researchgate.net The asymmetrical stretching vibration of the –N=C=O group appears in a region of the infrared spectrum (approximately 2250-2285 cm⁻¹) that is typically free from other interfering absorptions. researchgate.netresearchgate.net As the reaction proceeds, for example, in the formation of a urethane (B1682113) through reaction with an alcohol, the intensity of this characteristic isocyanate peak decreases. Concurrently, new peaks corresponding to the urethane linkage (e.g., N-H and C=O bands) appear and grow in intensity. paint.orgthermofisher.com

Modern in situ studies often employ attenuated total reflectance (ATR) probes coupled to an FT-IR spectrometer via fiber-optic cables. researchgate.netresearchgate.net The ATR probe can be inserted directly into the reaction mixture, enabling continuous data collection. researchgate.net By tracking the area of the isocyanate peak over time, a kinetic profile of the reaction can be generated, from which reaction rates and orders can be determined. researchgate.net This approach provides a powerful tool for understanding how factors like catalysts, temperature, and reactant concentrations influence the reaction pathway of this compound.

Table 2: Key FT-IR Absorption Bands for Monitoring Isocyanate Reactions

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Change During Reaction |

|---|---|---|---|

| Isocyanate (–N=C=O) | Asymmetric Stretch | 2250 - 2285 | Decreases |

| Urethane (–NH) | N-H Stretch | 3300 - 3500 | Increases |

| Urethane (–C=O) | Carbonyl Stretch | 1700 - 1740 | Increases |

| Urea (–C=O) | Carbonyl Stretch | 1630 - 1680 | Increases (if side reactions with water occur) |

Elemental Analysis and Thermogravimetric Analysis (TGA) in Polymer Research

In the research and development of polymers derived from this compound, elemental analysis and thermogravimetric analysis (TGA) are fundamental characterization techniques that provide critical information about the material's composition and thermal stability.

Elemental Analysis is used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a polymer sample. ijnc.ir For polymers synthesized using this compound, elemental analysis serves as a crucial verification step. By comparing the experimentally determined elemental composition to the theoretical composition calculated from the proposed repeating unit structure, researchers can confirm the successful synthesis and purity of the polymer. This technique is essential for validating that the monomer has been incorporated into the polymer backbone as expected and for ensuring the correct stoichiometry of the final product. ijnc.ir

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com TGA is widely used to evaluate the thermal stability of polymers. researchgate.net When a polyurethane synthesized from this compound is analyzed by TGA, the resulting curve of mass versus temperature provides a wealth of information. The onset temperature of decomposition indicates the limit of the material's thermal stability.